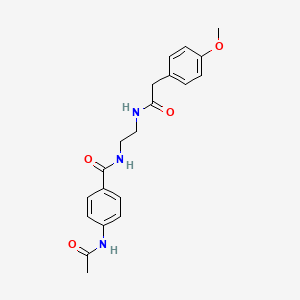
4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide” belongs to the class of organic compounds known as phenylacetamides . It is a polysulfonated dye useful for determining whether thiol-containing proteins and polypeptide chains are exposed at the extracellular or cytoplasmic membrane surface .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring containing a para-methoxy group and a sugar ring consisting of N-acetylglucosamine . The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación
Neuroprotection and Energy Homeostasis
4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide: (let’s call it “SalA-4 g”) has been investigated for its neuroprotective effects. Here’s how it works:
- Experimental Evidence :
Analgesic Properties
While not extensively studied, 5-acetamido-2-hydroxy benzoic acid , a related compound, has shown analgesic activity. Acute toxicity studies revealed no adverse effects at doses of 2000 and 5000 mg/kg .
Drug Discovery
Researchers have explored SalA-4 g and related compounds for their potential in drug discovery. The modification of salidroside (from Rhodiola rosea root) led to SalA-4 g, which exhibits improved blood-brain barrier permeability and neuroprotective effects compared to salidroside .
Electrochemical Applications
SalA-4 g and similar compounds have been investigated for their electrocatalytic properties. These applications include depolymerization of lignin, nucleoside modifications, and other biopolymer modifications .
Anti-Aging and Anti-Myocardial Ischemia
While not directly studied for these purposes, the parent compound salidroside (from Rhodiola rosea) has demonstrated anti-aging and anti-myocardial ischemia effects .
Supramolecular Chemistry
SalA-4 g’s unique structure may find applications in supramolecular chemistry, although further research is needed to explore this area .
Mecanismo De Acción
Target of Action
The primary target of 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide, also known as N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methoxyphenyl)acetamide, is the mitochondria in neuronal cells . The compound is thought to enhance the levels of protein O-GlcNAc, a nutrient-driven post-translational modification known as a metabolic sensor that links metabolism to cellular function .
Mode of Action
This compound interacts with its mitochondrial targets by enhancing the levels of protein O-GlcNAc . This activation of the O-GlcNAc pathway is considered a potential pro-survival pathway, and acute enhancement of this response is conducive to the survival of cells and tissues .
Biochemical Pathways
The compound affects the O-GlcNAcylation pathway, which is a novel pro-survival pathway that modulates glucose homeostasis in ischemic stroke . By activating O-GlcNAcylation and maintaining energy homeostasis, the compound contributes to neuroprotection .
Result of Action
The compound’s action results in neuroprotection under ischemic-like conditions . It improves mitochondrial homeostasis and bioenergy, inhibits the mitochondrial apoptosis pathway, and enhances neuronal tolerance to ischemia . In vivo analyses have shown that the compound improves the outcome after transient middle cerebral artery occlusion (MCAO), and in vitro analyses have shown that it exerts obvious neuroprotective effects in hippocampal neurons against moderate oxygen glucose deprivation (OGD) injury .
Action Environment
The compound’s action, efficacy, and stability may be influenced by environmental factors such as oxygen and glucose levels. For instance, the compound has been shown to be effective under oxygen glucose deprivation (OGD) conditions, suggesting that it may be particularly useful in ischemic environments .
Direcciones Futuras
Propiedades
IUPAC Name |
4-acetamido-N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14(24)23-17-7-5-16(6-8-17)20(26)22-12-11-21-19(25)13-15-3-9-18(27-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,21,25)(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHRIZRKNKPDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

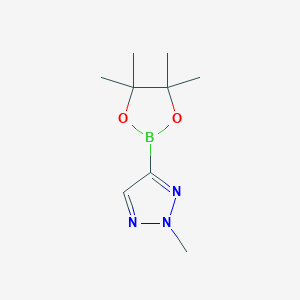
![(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501171.png)
![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide](/img/structure/B2501173.png)
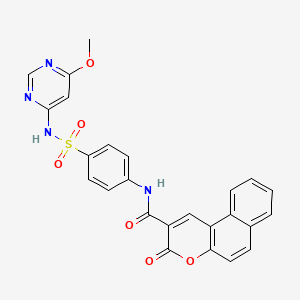
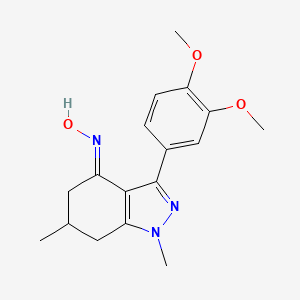

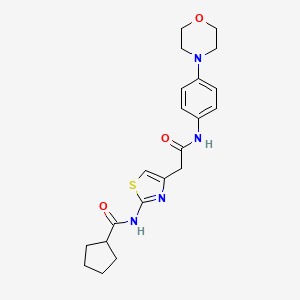

![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501183.png)
![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2501185.png)
![3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2501186.png)

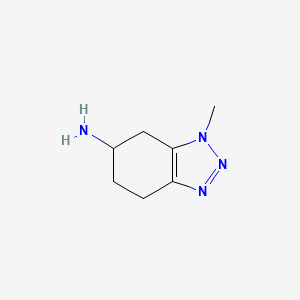
![Ethyl 2-[2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2501193.png)